molecular formula C18H21N7OS B12271527 4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B12271527
M. Wt: 383.5 g/mol
InChI Key: LUSIUJKPZWNQNU-UHFFFAOYSA-N
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Description

4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a piperazine ring, a pyridazine ring, and a morpholine ring, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution . One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its multifunctional structure, which combines the properties of thienopyrimidine, piperazine, pyridazine, and morpholine rings. This unique combination enhances its potential for diverse biological activities and therapeutic applications .

Properties

Molecular Formula

C18H21N7OS

Molecular Weight

383.5 g/mol

IUPAC Name

4-[6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H21N7OS/c1-2-16(24-8-10-26-11-9-24)22-21-15(1)23-4-6-25(7-5-23)18-17-14(3-12-27-17)19-13-20-18/h1-3,12-13H,4-11H2

InChI Key

LUSIUJKPZWNQNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

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